molecular formula C20H24N6 B12790447 2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- CAS No. 123240-43-7

2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl-

Cat. No.: B12790447
CAS No.: 123240-43-7
M. Wt: 348.4 g/mol
InChI Key: QGDDCYRVMFKJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- typically involves multi-step organic reactions. One common method involves the condensation of substituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This is followed by a series of reactions including deprotection and substitution to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may utilize optimized procedures such as the Vilsmeier–Haack–Arnold reaction, which allows for high-yield synthesis. This method involves the use of specific reagents and conditions to ensure the efficient conversion of intermediates to the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 5-Fluoro-2-amino-4,6-dichloropyrimidine

Uniqueness

What sets 2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

123240-43-7

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

5-[3-amino-4-[benzyl(methyl)amino]phenyl]-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C20H24N6/c1-3-16-18(19(22)25-20(23)24-16)14-9-10-17(15(21)11-14)26(2)12-13-7-5-4-6-8-13/h4-11H,3,12,21H2,1-2H3,(H4,22,23,24,25)

InChI Key

QGDDCYRVMFKJMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.